molecular formula C11H10N4O B14962369 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide

3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide

Cat. No.: B14962369
M. Wt: 214.22 g/mol
InChI Key: KJPZWSXGRTVJKL-VOTSOKGWSA-N
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Description

3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide typically involves the reaction of phenylhydrazine with acrylonitrile to form the intermediate 3-phenyl-1,2,4-triazole. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for triazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and catalytic processes .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-enamide

InChI

InChI=1S/C11H10N4O/c16-11(14-15-8-12-13-9-15)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,16)/b7-6+

InChI Key

KJPZWSXGRTVJKL-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NN2C=NN=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NN2C=NN=C2

Origin of Product

United States

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